![molecular formula C5H4BF6KN2 B13656111 Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is a chemical compound known for its unique structure and properties. It is a member of the organoboron family, which are compounds containing carbon-boron bonds. This compound is particularly notable for its stability and reactivity, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of 3-methyl-4-(trifluoromethyl)-1H-pyrazole with a boron-containing reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The industrial process also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or esters.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecules. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance the electrophilicity of the boron atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Used in similar cross-coupling reactions but has different substituents on the aromatic ring.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Another trifluoroborate compound with a different aromatic structure.
Uniqueness
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is unique due to its pyrazole ring structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of both trifluoromethyl and pyrazole groups makes it particularly valuable in synthesizing complex organic molecules .
Propriétés
Formule moléculaire |
C5H4BF6KN2 |
|---|---|
Poids moléculaire |
256.00 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide |
InChI |
InChI=1S/C5H4BF6N2.K/c1-2-3(5(7,8)9)4(14-13-2)6(10,11)12;/h1H3,(H,13,14);/q-1;+1 |
Clé InChI |
FPTLNKIGSRBFCE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=NN1)C)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


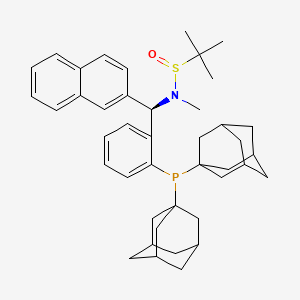
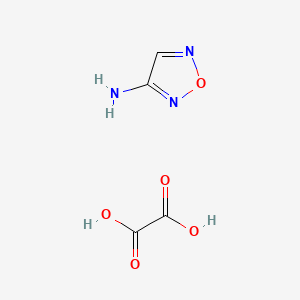

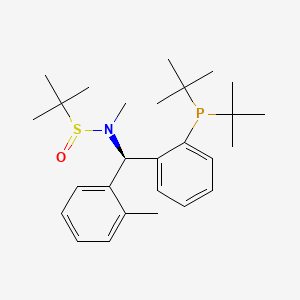
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
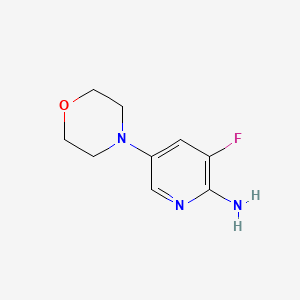
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
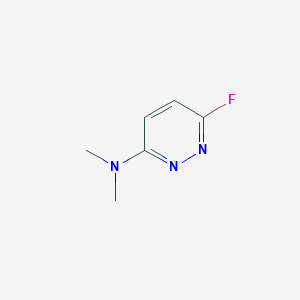
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
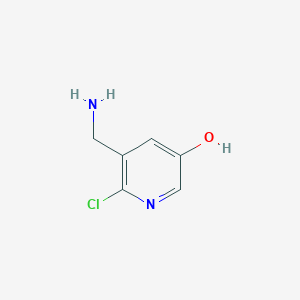
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
